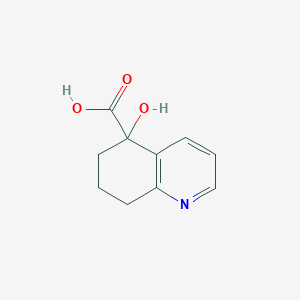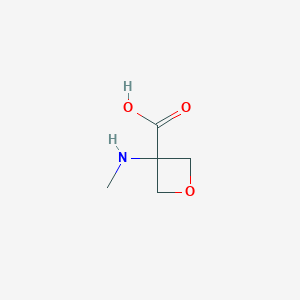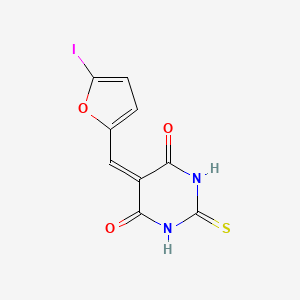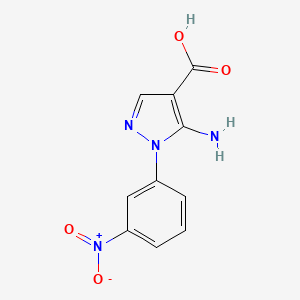
5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles . Pyrazoles are a type of nitrogen-containing heterocyclic compounds that have received considerable attention due to their wide applications . They are known for their potential biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour properties .
Synthesis Analysis
The synthesis of 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile derivatives has been developed using a one-pot, multicomponent protocol . This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents have been studied for this reaction .Aplicaciones Científicas De Investigación
5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material in a variety of synthetic organic chemistry reactions, such as the synthesis of heterocyclic compounds, nitro-aromatic compounds, and nitro-heterocyclic compounds. This compound is also used in organic photochemistry as a photosensitizer for the synthesis of organic dyes and pigments. Additionally, this compound is used in biochemistry as a substrate for enzymes, such as nitroreductases and nitroalkane oxidoreductases.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is dependent on the application. In synthetic organic chemistry, this compound undergoes a variety of reactions, such as nitration, oxidation, reduction, and hydrolysis. In organic photochemistry, this compound is a photosensitizer that absorbs light and produces reactive species, such as radicals and singlet oxygen, which can be used to synthesize organic dyes and pigments. In biochemistry, this compound is a substrate for enzymes, such as nitroreductases and nitroalkane oxidoreductases, which catalyze the reduction of nitro groups to amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its application. In synthetic organic chemistry, this compound is highly reactive and can be used to synthesize a variety of compounds. In organic photochemistry, this compound can be used to synthesize organic dyes and pigments. In biochemistry, this compound is a substrate for enzymes, such as nitroreductases and nitroalkane oxidoreductases, that catalyze the reduction of nitro groups to amines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments include its high reactivity and versatility. This compound can be used in a variety of synthetic organic chemistry reactions, such as nitration, oxidation, reduction, and hydrolysis. It can also be used in organic photochemistry as a photosensitizer for the synthesis of organic dyes and pigments. Additionally, this compound is a substrate for enzymes, such as nitroreductases and nitroalkane oxidoreductases, which catalyze the reduction of nitro groups to amines.
The limitations of using this compound in laboratory experiments include its potential toxicity and carcinogenicity. This compound is a nitro-aromatic compound and has been classified as a carcinogen by the International Agency for Research on Cancer (IARC). Additionally, this compound is highly reactive and can be explosive when heated or exposed to strong acids or bases. Therefore, it should be handled with caution in the laboratory.
Direcciones Futuras
There are a variety of potential future directions for the use of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid in scientific research. This compound can be used as a starting material in drug synthesis to synthesize a variety of compounds. Additionally, this compound can be used in organic photochemistry for the synthesis of organic dyes and pigments. This compound can also be used in biochemistry as a substrate for enzymes, such as nitroreductases and nitroalkane oxidoreductases, that catalyze the reduction of nitro groups to amines. Furthermore, this compound can be used to study the mechanism of action of nitro-aromatic compounds, such as the nitration of pyrazole rings, and to develop new synthetic methods for the synthesis of nitro-aromatic compounds. Finally, this compound can be used in the development of new anticancer drugs and for the synthesis of new compounds with potential therapeutic applications.
Métodos De Síntesis
5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be synthesized by a variety of methods. The most common method is the nitration of 1-phenyl-1H-pyrazole-4-carboxylic acid. This method involves the nitration of the pyrazole ring with nitric acid and sulfuric acid. The reaction typically takes place at a temperature of 80-90°C, and the product is this compound. Other methods for the synthesis of this compound include the nitration of 1-phenyl-1H-pyrazole-3-carboxylic acid and the nitration of 1-phenyl-1H-pyrazole-2-carboxylic acid.
Propiedades
IUPAC Name |
5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-2-1-3-7(4-6)14(17)18/h1-5H,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVLIFWKCSLHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

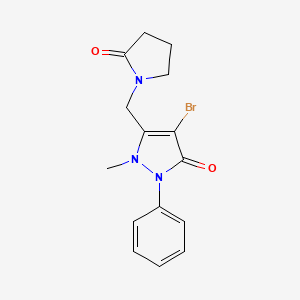




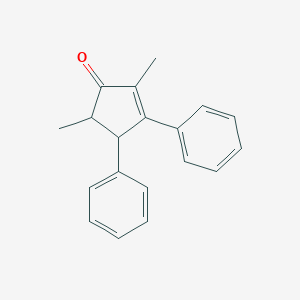
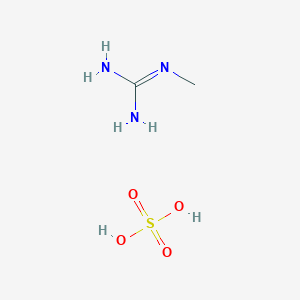

![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
